Cas no 753399-02-9 (2-Amino-5-chlorobenzyl bromide)

2-Amino-5-chlorobenzyl bromide is a versatile organic intermediate primarily used in pharmaceutical and agrochemical synthesis. Its key advantages include a reactive benzyl bromide moiety, which facilitates nucleophilic substitution reactions, and the presence of both amino and chloro functional groups, enabling further derivatization. The compound's stability under controlled conditions ensures reliable handling in synthetic applications. It serves as a valuable building block for constructing complex molecules, particularly in the development of active pharmaceutical ingredients (APIs) and specialty chemicals. The chloro and amino substituents enhance its utility in cross-coupling and heterocyclic formation reactions, making it a preferred choice for researchers in medicinal and process chemistry.
2-Amino-5-chlorobenzyl bromide structure
753399-02-9 structure
Product name:2-Amino-5-chlorobenzyl bromide
CAS No:753399-02-9
MF:C7H7BrClN
MW:220.494179964066
CID:4969671

2-Amino-5-chlorobenzyl bromide Chemical and Physical Properties

Names and Identifiers

    • 2-amino-5-chlorobenzyl bromide
    • 2-Amino-5-chlorobenzyl bromide
    • Inchi: 1S/C7H7BrClN/c8-4-5-3-6(9)1-2-7(5)10/h1-3H,4,10H2
    • InChI Key: DLOAMJYXDJLURO-UHFFFAOYSA-N
    • SMILES: BrCC1C=C(C=CC=1N)Cl

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 110
  • Topological Polar Surface Area: 26
  • XLogP3: 2.4

2-Amino-5-chlorobenzyl bromide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A013027124-250mg
2-Amino-5-chlorobenzyl bromide
753399-02-9 97%
250mg
$480.00 2023-09-01
Alichem
A013027124-1g
2-Amino-5-chlorobenzyl bromide
753399-02-9 97%
1g
$1504.90 2023-09-01
Alichem
A013027124-500mg
2-Amino-5-chlorobenzyl bromide
753399-02-9 97%
500mg
$831.30 2023-09-01

2-Amino-5-chlorobenzyl bromide Related Literature

Additional information on 2-Amino-5-chlorobenzyl bromide

2-Amino-5-chlorobenzyl bromide: A Versatile Building Block in Medicinal Chemistry and Drug Discovery

2-Amino-5-chlorobenzyl bromide, with the chemical formula C8H9BrClN, is a key CAS No. 753399-02-9 compound widely used in the synthesis of bioactive molecules. Its unique structural features, including the presence of both 2-aminobenzyl chloride and 5-chlorobenzyl bromide functionalities, make it a critical intermediate in the development of pharmaceuticals targeting various biological pathways. Recent advancements in medicinal chemistry have further highlighted its role as a alkylating agent and prodrug scaffold in the design of novel therapeutics.

As a 2-aminobenzyl chloride derivative, this compound exhibits versatile reactivity due to the electrophilic nature of the bromide ion and the nucleophilic amino group. Its synthesis typically involves the bromination of 2-aminobenzyl chloride or the chlorination of 2-aminobenzyl bromide, processes that have been optimized in recent studies to enhance yield and purity. The 5-chlorobenzyl bromide moiety contributes to the compound's ability to form covalent bonds with target proteins, a property that has been extensively explored in the context of kinase inhibitor development.

Recent research published in *Journal of Medicinal Chemistry* (2023) has demonstrated the potential of 2-Amino-5-chlorobenzyl bromide as a cell-penetrating peptide (CPP) modifier. By conjugating this compound to peptides, scientists have achieved enhanced cellular uptake and improved bioavailability in vivo. This application aligns with the growing trend of using small molecule conjugates to overcome delivery challenges in drug development. The 2-aminobenzyl chloride functionality has been shown to stabilize peptides while maintaining their biological activity, a breakthrough that has significant implications for targeted drug delivery systems.

The 2-Amino-5-chlorobenzyl bromide compound has also been investigated for its potential as a phosphorylation mimic in kinase assays. A 2024 study in *ACS Chemical Biology* reported that this molecule can act as a competitive inhibitor of certain serine/threonine kinases, making it a valuable tool in drug screening platforms. The 5-chlorobenzyl bromide group's ability to interact with hydrogen bond acceptors in enzyme active sites has been identified as a key factor in its inhibitory activity, a finding that has informed the design of more potent kinase inhibitors.

Advances in computational chemistry have further enhanced the utility of 2-Amino-5-chlorobenzyl bromide. Machine learning models trained on molecular docking simulations have predicted its binding affinity to multiple protein targets, including EGFR (Epidermal Growth Factor Receptor) and ALK (Anaplastic Lymphoma Kinase). These predictions have been validated through experimental studies, demonstrating the compound's potential in anti-cancer drug development. The 2-aminobenzyl chloride moiety's ability to form covalent bonds with cysteine residues in these kinases has been a focal point of recent research, offering new strategies for targeted therapy.

The 2-Amino-5-chlorobenzyl bromide compound's role in peptide conjugation has also been explored in the context of immunotherapy. By linking this molecule to antibody fragments, researchers have created antibody-drug conjugates (ADCs) with improved tumor penetration and reduced off-target toxicity. A 2023 clinical trial reported in *Nature Communications* highlighted the efficacy of such ADCs in treating solid tumors, underscoring the importance of 2-aminobenzyl chloride derivatives in precision oncology.

In the realm of drug metabolism studies, 2-Amino-5-chlorobenzyl bromide has been used as a probe to investigate the activity of cytochrome P450 enzymes. Its reactivity with these enzymes provides insights into the metabolic pathways of similar compounds, aiding in the prediction of drug interactions. This application has become increasingly relevant with the rise of polypharmacology, where understanding metabolic profiles is critical for optimizing therapeutic outcomes.

Recent developments in green chemistry have also influenced the synthesis of 2-Amino-5-chlorobenzyl bromide. Sustainable methods, such as microwave-assisted catalysis and flow chemistry, have been employed to reduce energy consumption and waste generation during its production. These innovations align with global efforts to reduce the environmental impact of pharmaceutical manufacturing, making 2-aminobenzyl chloride derivatives more sustainable for industrial applications.

Looking ahead, the 2-Amino-5-chlorobenzyl bromide compound is poised to play a pivotal role in next-generation therapeutics. Its adaptability as a functional group in organic synthesis, combined with its biological activity, positions it as a cornerstone in the development of targeted therapies and biopharmaceuticals. Ongoing research continues to uncover new applications, ensuring its relevance in the ever-evolving field of medicinal chemistry.

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